molecular formula C16H6F12N2O B1620839 [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium CAS No. 64857-70-1

[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium

Cat. No. B1620839
CAS RN: 64857-70-1
M. Wt: 470.21 g/mol
InChI Key: NLLGREOVFJGJFG-UHFFFAOYSA-N
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Description

The compound seems to be related to the family of compounds with 3,5-Bis(trifluoromethyl)phenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit antimicrobial properties .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as 3,5-Bis(trifluoromethyl)phenyl isothiocyanate are used as active pharmaceutical intermediates . The synthesis of these compounds often involves reactions with amines and other organic compounds .

Scientific Research Applications

Corrosion Inhibition

Research on derivatives closely related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has shown potential applications in corrosion inhibition. A study focused on the electrochemical and quantum chemical investigation of a related compound's inhibitory action on the corrosion of aluminum alloy in acidic medium. The compound exhibited significant inhibition efficiency, attributed to its adsorption on the metal surface, which hindered acid attack. This suggests that derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium could be explored as corrosion inhibitors for metals in acidic environments (Ehsani et al., 2014).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. A study involving the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids via a microwave-assisted click chemistry approach demonstrated significant in vitro activity against human bacterial pathogens and fungal strains. The presence of the bis(trifluoromethyl) phenyl group contributed to the compounds' potent antimicrobial properties, suggesting that [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium derivatives could be valuable in designing new antimicrobial agents (Jha & Ramarao, 2017).

Material Science and Polymer Research

In material science, derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium have been utilized in the synthesis and characterization of novel polymers. One such application involves the creation of polyaromatic ethers containing oxadiazole and triazole units, demonstrating good thermal stability and potential for high-performance materials. This indicates the compound's utility in developing advanced materials with specific thermal and solubility properties suitable for various applications, from coatings to electronic devices (Rahmani & Mahani, 2015).

Photodynamic Therapy and Imaging

The synthesis of mixed crystals containing diarylethenes related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has been explored for potential applications in photodynamic therapy and imaging. These compounds exhibit different colors under various illumination wavelengths, suggesting their utility in developing materials for light-activated therapies and imaging technologies. This research avenue could lead to new innovations in medical imaging and treatment methodologies, leveraging the unique light-responsive properties of these compounds (Takami et al., 2007).

Safety And Hazards

While specific safety and hazard information for the requested compound was not found, related compounds are known to be hazardous. For example, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is known to be harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGREOVFJGJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381601
Record name 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium

CAS RN

64857-70-1
Record name 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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